2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-propylacetamide
Description
2-{[2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-propylacetamide is a synthetic small molecule characterized by a 1,2-dihydroisoquinolin core substituted at the 2-position with a 2-ethoxyethyl group and at the 5-position with an acetamide-linked propyl chain.
Properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-3-9-19-17(21)13-24-16-7-5-6-15-14(16)8-10-20(18(15)22)11-12-23-4-2/h5-8,10H,3-4,9,11-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACINVSZBCLCJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-propylacetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate large-scale operations. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]
Biological Activity
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-propylacetamide is a complex organic compound that has garnered interest due to its potential biological activities. This paper aims to explore its biological properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 398.4 g/mol. Its structure includes an ethoxyethyl group, a dihydroisoquinolinone moiety, and a propylacetamide group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN2O4 |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MEAYBWKIJWFDOR-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The dihydroisoquinolinone moiety may facilitate binding to active sites, while the ethoxyethyl and propyl groups enhance binding affinity or selectivity. This interaction could modulate various signaling pathways or enzymatic activities, leading to its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies suggest that it may inhibit the proliferation of cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections .
- Anticancer Potential : In vitro assays revealed that treatment with this compound resulted in reduced viability of human cancer cell lines. The mechanism was linked to the activation of caspase pathways indicative of apoptosis .
- Neuroprotection Study : Research highlighted its ability to protect neuronal cells from oxidative stress-induced damage, which could be beneficial in conditions like Alzheimer's disease .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules through various chemical reactions.
- Reagent in Organic Synthesis : It can be utilized as a reagent in multiple synthetic pathways, including the formation of other isoquinoline derivatives that are significant in medicinal chemistry.
Biology
- Bioactive Compound : Research indicates that 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-propylacetamide exhibits potential antimicrobial, antifungal, and anticancer properties. Studies have shown its effectiveness against various pathogens and tumor cell lines.
Medicine
-
Therapeutic Applications : The compound is being explored as a drug candidate for treating diseases such as cancer and infections. Its mechanism of action involves binding to specific enzymes and receptors, modulating biological pathways that influence cell proliferation and apoptosis.
- Mechanism of Action :
- Enzyme Interaction : Inhibits enzymes involved in metabolic pathways.
- Receptor Modulation : Alters receptor activity to influence signaling pathways related to cell growth.
- Gene Expression Alteration : Affects gene expression linked to cellular processes such as differentiation and apoptosis.
- Mechanism of Action :
Industrial Applications
The unique chemical properties of this compound make it suitable for various industrial applications:
- Material Development : It is being investigated for use in developing new polymers and coatings due to its stability and reactivity.
Case Studies
Several case studies illustrate the potential applications of this compound:
-
Antimicrobial Activity Study :
- Researchers evaluated the efficacy of the compound against a range of bacterial strains. Results indicated that it inhibited growth at low concentrations, suggesting its potential as an antimicrobial agent.
-
Cancer Treatment Research :
- A study focused on the cytotoxic effects of the compound on cancer cell lines revealed that it induces apoptosis through mitochondrial pathways, highlighting its promise as a therapeutic agent in oncology.
Comparison with Similar Compounds
Table 1: Structural and Commercial Attributes of Analogs
*Hypothetical calculations based on substituent modifications.
†"Standard purity" is unspecified in .
Key Observations:
Substituent Effects on Lipophilicity: The ethoxyethyl group in the target compound and BF37445 introduces higher lipophilicity compared to the methoxyethyl group in the analog, which may influence solubility and membrane permeability .
Commercial Viability :
- BF37445 () is commercially available at 90% purity, with pricing tiers reflecting bulk discounts (e.g., $574.00 for 1 mg, reduced to $402.00 with discounts) .
- The compound lacks explicit pricing data but emphasizes standardized safety protocols (e.g., P201, P210 codes for handling flammables and pre-use instructions) .
Pharmacological Context
For example:
- JNJ-67856633 (): A MALT1 inhibitor featuring a 1-oxo-1,2-dihydroisoquinolin core but with trifluoromethyl and pyridinyl substituents. This highlights the scaffold’s versatility in drug design, though substituent specificity critically determines target engagement .
Q & A
Q. What are the established synthetic protocols for 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-propylacetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally analogous acetamide derivatives typically involves refluxing intermediates with acylating agents (e.g., chloroacetyl chloride) in the presence of a base like triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification through recrystallization using solvents such as petroleum ether . Optimization may include adjusting reaction time, solvent polarity, and stoichiometric ratios. For example, extending reflux time (e.g., 4–6 hours) can improve yield, while switching to polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
Q. How is this compound characterized to confirm structural integrity and purity?
Methodological Answer: Characterization employs a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and functional groups.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
Cross-validation using multiple techniques mitigates instrumentation bias.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Adherence to institutional Chemical Hygiene Plans is mandatory. Key protocols include:
- Use of fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
- Storage in anhydrous conditions to prevent hydrolysis.
- Emergency procedures for spills (e.g., neutralization with activated carbon) .
Advanced Research Questions
Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches can predict feasible synthetic routes and intermediates. For instance, ICReDD’s integrated approach combines computational screening (e.g., Gibbs free energy profiles) with machine learning to prioritize experimental conditions. This reduces trial-and-error cycles by 30–50% . Software tools like Gaussian or ORCA are recommended for modeling electronic properties.
Q. How should researchers resolve contradictions between experimental and computational data (e.g., unexpected byproducts or reactivity)?
Methodological Answer: Contradictions often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. A systematic approach includes:
- Revisiting Computational Parameters: Incorporate solvation models (e.g., SMD) and verify basis set adequacy.
- Experimental Cross-Validation: Repeat reactions under inert atmospheres or varying temperatures.
- Advanced Analytical Techniques: Use LC-MS/MS to trace low-abundance intermediates or byproducts .
Q. What methodologies are employed to study its pharmacokinetic properties and target interactions?
Methodological Answer:
- In Vitro Assays: Microsomal stability tests (e.g., liver microsomes + NADPH) assess metabolic half-life.
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinity to biological targets (e.g., enzymes in the isoquinoline pathway).
- Permeability Studies: Caco-2 cell monolayers simulate intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
